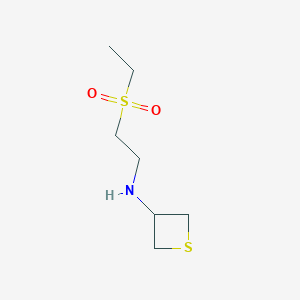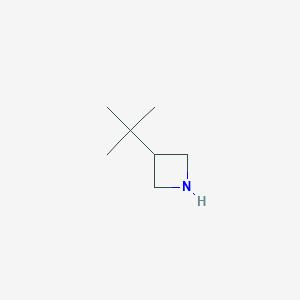
3-Tert-butylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylazetidine is a four-membered nitrogen-containing heterocycle with a tert-butyl group attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylazetidine typically involves the cyclization of suitable precursors. One common method is the reaction of tert-butylamine with a suitable dihalide under basic conditions. For example, the reaction of tert-butylamine with 1,3-dibromopropane in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Tert-butylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-Tert-butylazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 3-tert-butylazetidine depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Azetidine: The parent compound without the tert-butyl group.
N-Methylazetidine: An azetidine derivative with a methyl group attached to the nitrogen atom.
N-tert-Butylazetidine: An azetidine derivative with a tert-butyl group attached to the nitrogen atom.
Uniqueness: 3-Tert-butylazetidine is unique due to the presence of the tert-butyl group at the third carbon atom. This bulky group can influence the compound’s reactivity and interactions with other molecules, making it distinct from other azetidine derivatives .
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
3-tert-butylazetidine |
InChI |
InChI=1S/C7H15N/c1-7(2,3)6-4-8-5-6/h6,8H,4-5H2,1-3H3 |
Clave InChI |
AAUOIOOJSYBVJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)

![Methyl7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B13013882.png)
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid](/img/structure/B13013883.png)
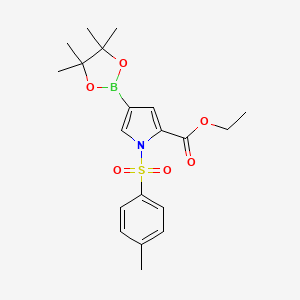
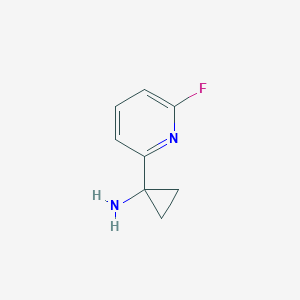
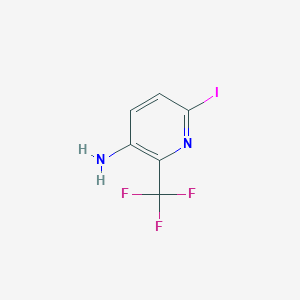
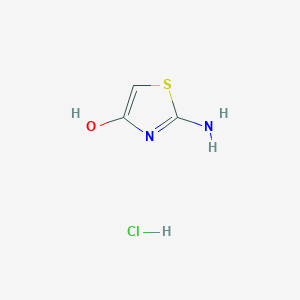
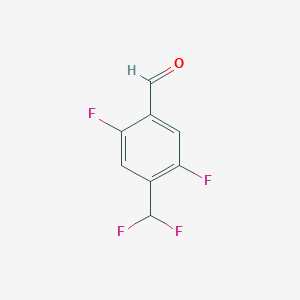
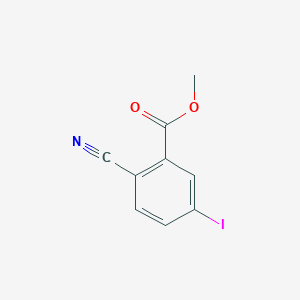
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
